![molecular formula C26H16N2 B14188655 5,5'-Bibenzo[h]quinoline CAS No. 920969-08-0](/img/structure/B14188655.png)
5,5'-Bibenzo[h]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bibenzo[h]quinoline: is a heterocyclic aromatic compound with the molecular formula C26H16N2 . It is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound. The structure of 5,5’-Bibenzo[h]quinoline consists of two benzo[h]quinoline units connected at the 5-position, forming a fused ring system. This compound exhibits unique chemical properties due to its extended conjugated system, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bibenzo[h]quinoline can be achieved through several methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method utilizes transition metal catalysis or Brønsted acid catalysis to induce cyclization, forming the desired benzo[h]quinoline structure . Another method involves the Friedländer condensation, which employs the reaction of 2-aminobenzophenone with an aldehyde under acidic conditions to form the quinoline ring system .
Industrial Production Methods: Industrial production of 5,5’-Bibenzo[h]quinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave irradiation, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Bibenzo[h]quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5,5’-Bibenzo[h]quinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5,5’-Bibenzo[h]quinoline involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate with DNA, disrupting the normal function of topoisomerase enzymes, which are essential for DNA replication and transcription . This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Benzo[h]quinoline: A simpler analog with a single quinoline unit.
Benzo[c]acridine: A related compound with an additional fused ring system.
1,10-Phenanthroline: A structurally similar compound with two nitrogen atoms in the ring system.
Uniqueness of 5,5’-Bibenzo[h]quinoline: 5,5’-Bibenzo[h]quinoline stands out due to its extended conjugated system, which imparts unique photophysical properties and enhances its ability to interact with biological macromolecules. This makes it a valuable compound for applications in materials science and medicinal chemistry .
Properties
CAS No. |
920969-08-0 |
|---|---|
Molecular Formula |
C26H16N2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-benzo[h]quinolin-5-ylbenzo[h]quinoline |
InChI |
InChI=1S/C26H16N2/c1-3-9-19-17(7-1)15-23(21-11-5-13-27-25(19)21)24-16-18-8-2-4-10-20(18)26-22(24)12-6-14-28-26/h1-16H |
InChI Key |
RHKBWRYPDHZRLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2N=CC=C3)C4=CC5=CC=CC=C5C6=C4C=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


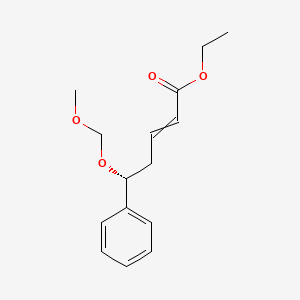
![5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188583.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1R)-1-phenylethyl]-](/img/structure/B14188588.png)
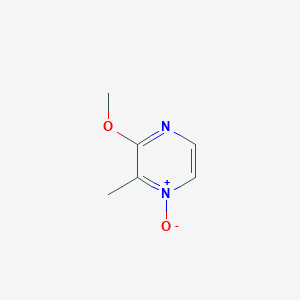

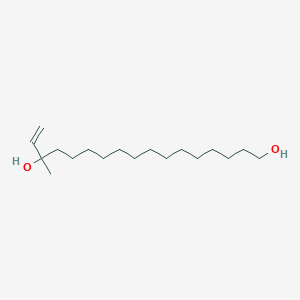
![2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-](/img/structure/B14188604.png)
![4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14188610.png)
![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B14188613.png)
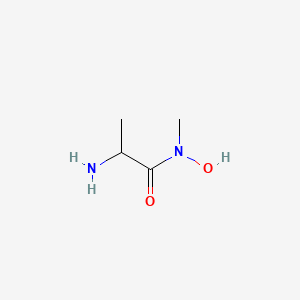
![4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one](/img/structure/B14188623.png)
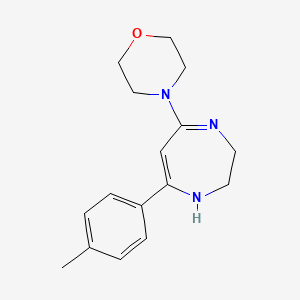
![4-(4-Methoxyphenyl)-5-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine](/img/structure/B14188632.png)

